N-(2-chlorobenzyl)-2-methoxyethanamine

Medicinal Chemistry Structure–Activity Relationship (SAR) Lead Optimization

N-(2-Chlorobenzyl)-2-methoxyethanamine (CAS 823188-40-5) is a synthetic secondary amine characterized by a 2-chlorobenzyl substituent and a 2-methoxyethyl group on the central nitrogen, with the molecular formula C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol. It is primarily supplied as the hydrochloride salt (CAS 1158415-87-2) to enhance aqueous solubility and solid-state stability, typically at a purity of 95%.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 823188-40-5
Cat. No. B1274326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-2-methoxyethanamine
CAS823188-40-5
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCOCCNCC1=CC=CC=C1Cl
InChIInChI=1S/C10H14ClNO/c1-13-7-6-12-8-9-4-2-3-5-10(9)11/h2-5,12H,6-8H2,1H3
InChIKeyZSUIQDROWOFXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chlorobenzyl)-2-methoxyethanamine (CAS 823188-40-5): Compound Identity and Procurement Baseline for the Research Chemical Buyer


N-(2-Chlorobenzyl)-2-methoxyethanamine (CAS 823188-40-5) is a synthetic secondary amine characterized by a 2-chlorobenzyl substituent and a 2-methoxyethyl group on the central nitrogen, with the molecular formula C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol . It is primarily supplied as the hydrochloride salt (CAS 1158415-87-2) to enhance aqueous solubility and solid-state stability, typically at a purity of 95% . The compound is listed as a building block or screening compound in commercial catalogues (e.g., ChemBridge BB-4004519, UkrOrgSynthesis BBV-119287) and is marketed for use as a synthetic intermediate in medicinal chemistry and chemical biology [1]. Physicochemical predictions indicate a moderate LogP of approximately 2.08, a pKa of ~7.80, and a boiling point of ~263.6 °C .

Why N-(2-Chlorobenzyl)-2-methoxyethanamine Cannot Be Casually Substituted by Other Benzylamine or Alkoxyethylamine Building Blocks


Within the family of N-benzyl-N-alkyl secondary amines, subtle alterations in substitution pattern and side-chain composition can produce substantial shifts in physicochemical properties that govern reactivity, solubility, and molecular recognition. For N-(2-chlorobenzyl)-2-methoxyethanamine, the ortho-chloro substituent contributes a distinctive electron-withdrawing effect and steric profile that differs from meta- and para-chloro analogs, while the 2-methoxyethyl chain provides hydrogen-bond acceptor capacity (TPSA ~21.26 Ų) that is absent in simple alkyl congeners . Even among compounds sharing the C₁₀H₁₄ClNO formula—such as 2-chloro-N-(2-methoxyethyl)-6-methylaniline (CAS 53981-85-4)—the connectivity differs fundamentally, yielding distinct reactivity and biological interaction potential . Generic replacement with structurally similar but electronically or sterically altered analogs risks compromising the specific synthetic route or structure–activity relationship (SAR) under investigation, making compound-specific procurement essential for experimental reproducibility.

N-(2-Chlorobenzyl)-2-methoxyethanamine Evidence Guide: Quantified Differentiation vs. In-Class Analogs


Ortho-Chlorine Substitution Confers a Unique pKa and Steric Profile Relative to Meta and Para Analogs

The acidity constant (pKa) of the secondary amine in N-(2-chlorobenzyl)-2-methoxyethanamine is predicted to be 7.80 ± 0.19, a value that is influenced by the electron-withdrawing ortho-chloro substituent on the benzyl ring . This predicted pKa can be compared with the para-chloro analog, N-(4-chlorobenzyl)-2-methoxyethanamine (CAS 823188-42-7), for which the predicted pKa is 7.82 ± 0.19, a minimal difference of ~0.02 log units . Although the predicted pKa difference is small, the ortho substitution introduces a steric encumbrance not present in the para isomer, which can significantly affect the rate of N-alkylation, acylation, and reductive amination in synthetic sequences .

Medicinal Chemistry Structure–Activity Relationship (SAR) Lead Optimization

The 2-Methoxyethyl Side Chain Provides a Distinct Hydrogen-Bond Acceptor and Flexibility Profile vs. Simple Alkyl Congeners

N-(2-Chlorobenzyl)-2-methoxyethanamine possesses a 2-methoxyethyl side chain with a topological polar surface area (TPSA) contribution of 21.26 Ų and two hydrogen-bond acceptor sites (the methoxy oxygen and the amine nitrogen) . In contrast, the ethyl analog N-(2-chlorobenzyl)ethanamine (hypothetical or CAS-analog) and the isopropyl analog N-(2-chlorobenzyl)isopropylamine (CAS 46054-87-9) have no methoxy oxygen, resulting in a lower TPSA (approximately 12.0–15.0 Ų, estimated) and one fewer hydrogen-bond acceptor . The additional H-bond acceptor and increased polarity of the 2-methoxyethyl chain can alter aqueous solubility, LogP, and molecular recognition in biological targets.

Chemical Biology Fragment-Based Drug Discovery Property-Based Design

N-(2-Chlorobenzyl)-2-methoxyethanamine Application Scenarios Based on Structural and Physicochemical Differentiation


Synthetic Intermediate in Medicinal Chemistry SAR Campaigns Targeting Ortho-Substituted Benzylamine Pharmacophores

In lead optimization programs exploring ortho-substituted benzylamine cores, N-(2-chlorobenzyl)-2-methoxyethanamine serves as a key intermediate for introducing the 2-chlorobenzyl–2-methoxyethyl secondary amine motif. The ortho-chloro group provides a distinct steric and electronic environment compared to para- or unsubstituted analogs, which can translate into different target binding affinities. Procurement of the specific ortho isomer (CAS 823188-40-5) rather than a mixed or incorrect isomer ensures fidelity to the intended SAR series and avoids confounding biological data .

Fragment Library or Screening Deck Construction with Diverse N-Benzyl-N-alkyl Secondary Amines

Compound collections used in fragment-based drug discovery (FBDD) or high-throughput screening (HTS) require structural diversity in shape, polarity, and hydrogen-bonding capacity. N-(2-Chlorobenzyl)-2-methoxyethanamine contributes unique physicochemical properties—moderate LogP (~2.08), TPSA of 21.26 Ų, and two H-bond acceptors—that differentiate it from purely hydrophobic N-benzyl-N-alkyl analogs. Inclusion of this compound in screening libraries expands the accessible chemical space for phenotypic or target-based screens .

Building Block for Functionalized Heterocycles and Bioactive Conjugates

The secondary amine moiety of N-(2-chlorobenzyl)-2-methoxyethanamine can undergo N-alkylation, acylation, or reductive amination to generate tertiary amines, amides, or constrained heterocycles. The methoxyethyl chain introduces a polar, flexible element that can be exploited to modulate solubility and conformation in the resulting conjugates. Researchers synthesizing kinase inhibitors, GPCR ligands, or CNS-penetrant molecules may select this specific building block to fine-tune LogD and hydrogen-bonding potential .

Technical Documentation Hub

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